Enhanced Electrophilicity of Aldehyde Group: pKa and Reactivity Comparison
The fluorine substituent at the 7-position significantly increases the electrophilicity of the adjacent aldehyde group compared to the non-fluorinated parent compound. 7-Fluorobenzo[c]isoxazole-3-carbaldehyde exhibits a predicted pKa of -9.45±0.30 , whereas the non-fluorinated benzo[c]isoxazole-3-carbaldehyde has a reported experimental pKa of 10.3 (at 25°C) [1]. This dramatic difference in acidity/basicity reflects the strong electron-withdrawing inductive effect of the fluorine atom, which polarizes the carbonyl group and enhances its susceptibility to nucleophilic attack. The Baylis-Hillman reaction of substituted 3-isoxazolecarbaldehydes is known to be accelerated by proximal heteroatoms within the heterocycle , and the 7-fluoro substitution is expected to further enhance this reactivity relative to the parent compound.
| Evidence Dimension | Acidity constant (pKa) as proxy for aldehyde electrophilicity |
|---|---|
| Target Compound Data | pKa = -9.45±0.30 (predicted) |
| Comparator Or Baseline | Benzo[c]isoxazole-3-carbaldehyde: pKa = 10.3 (experimental, 25°C) |
| Quantified Difference | ΔpKa ≈ 19.75 units (indicating vastly different electronic environment) |
| Conditions | Predicted vs. experimental values; standard conditions (25°C) |
Why This Matters
The highly negative pKa indicates a significantly more electrophilic aldehyde carbon, which translates to faster reaction kinetics in nucleophilic addition steps—critical for efficient library synthesis and process chemistry optimization.
- [1] Bio2RDF/DrugBank Resource. Experimental pKa of Benzo[c]isoxazole-3-carbaldehyde (CAS 74052-97-4). Data from PEARCE, PJ & SIMKINS, RJJ (1968). View Source
